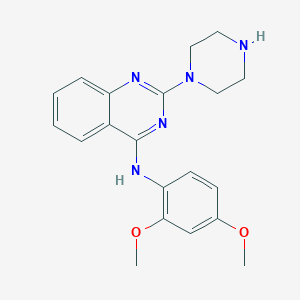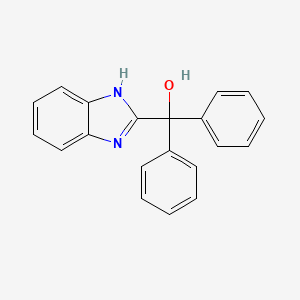![molecular formula C22H17N2O4+ B10813736 7-(2-hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione](/img/structure/B10813736.png)
7-(2-hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione: is a complex organic compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic electronics, and medicinal chemistry. This particular compound is notable for its unique structural features, which include a naphtho[3,2-a]phenoxazin-14-ium core and a hydroxyethylamino substituent, contributing to its distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Phenoxazine Core: This can be achieved through the condensation of o-aminophenol with a suitable naphthoquinone derivative under acidic conditions.
Introduction of the Hydroxyethylamino Group: The hydroxyethylamino group can be introduced via nucleophilic substitution reactions, where an appropriate hydroxyethylamine reacts with the phenoxazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the phenoxazine core, potentially converting it into more reduced forms.
Substitution: The hydroxyethylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Reduced phenoxazine derivatives.
Substitution Products: Compounds with different substituents replacing the hydroxyethylamino group.
科学研究应用
Chemistry
In chemistry, 7-(2-hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound has shown potential in biological applications due to its ability to interact with various biomolecules. It is studied for its potential as an anticancer agent, given its structural similarity to other phenoxazine derivatives known for their antitumor properties .
Industry
In industry, this compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).
作用机制
The mechanism by which 7-(2-hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione exerts its effects involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for many anticancer agents. Additionally, it may generate reactive oxygen species (ROS) that induce oxidative stress in cancer cells, leading to apoptosis .
相似化合物的比较
Similar Compounds
Phenoxazine: The parent compound, known for its wide range of applications in dyes and pigments.
Actinomycin D: A phenoxazine derivative with strong antitumor properties.
7-((5-Nitrothiophen-2-yl)methoxy)-3H-phenoxazin-3-one: Another phenoxazine derivative used as a spectroscopic probe.
Uniqueness
7-(2-Hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione stands out due to its specific substituents, which confer unique electronic and biological properties. Its hydroxyethylamino group enhances its solubility and reactivity, making it more versatile in various applications compared to other phenoxazine derivatives .
属性
分子式 |
C22H17N2O4+ |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
7-(2-hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione |
InChI |
InChI=1S/C22H16N2O4/c25-10-9-23-15-11-17-20(24-14-7-3-4-8-16(14)28-17)19-18(15)21(26)12-5-1-2-6-13(12)22(19)27/h1-8,11,16,23,25H,9-10H2/p+1 |
InChI 键 |
NWTCHGSNWVSDRI-UHFFFAOYSA-O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3NCCO)OC5C=CC=CC5=[NH+]4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(NZ)-N-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methylidene]hydroxylamine](/img/structure/B10813664.png)
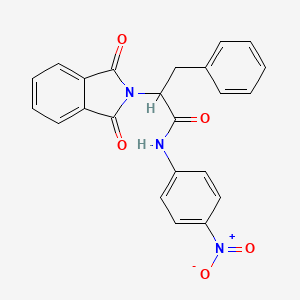
![4-{[(1Z)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1(2H)-ylidene]amino}phenol](/img/structure/B10813678.png)
![N-{4-[4-(4-Methyl-3-sulfamoyl-phenyl)-phthalazin-1-ylamino]-phenyl}-acetamide](/img/structure/B10813686.png)
![4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B10813694.png)
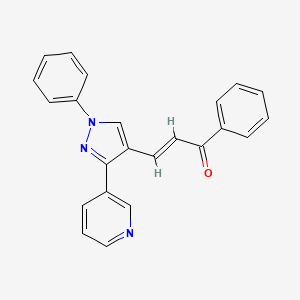

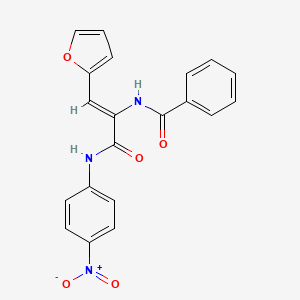
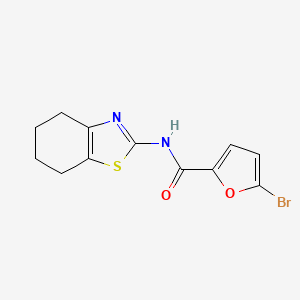
![3-[2-[2-(4-Methylpentan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B10813717.png)
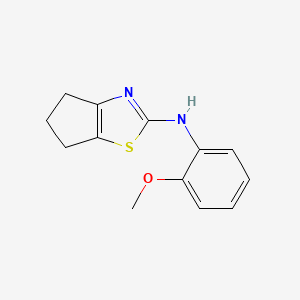
![2-tert-butyl-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole](/img/structure/B10813728.png)
